Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical compound. It has been used in the preparation of various compounds and has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a five-membered thiophene ring as a key structural element . The exact structure would need to be determined through methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The thiophene ring is a key reactive site, and reactions may involve the bromobutanoyl and carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. These might include its solubility, stability, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Activities
- Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds exhibited activity comparable to established antibiotics and antifungal agents such as ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazole, amoxicillin, and chloramphenicol. They were found effective against bacteria like Listeria monocytogenes, Staphylococcus aureus, Proteus, Escherichia coli, Salmonella typhi, Pseudomonas putida, Brucella abortus, and yeast Candida albicans (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antiinflammatory Activity
- In another study, certain derivatives of this compound were screened for their antiinflammatory activity. Compounds from this series showed significant antiinflammatory properties (El-kerdawy et al., 1996).
Antitumor Activity
- Some derivatives have been synthesized and tested for their antitumor activity. Among these, certain compounds exhibited broad-spectrum antitumor activity, showing effectiveness in inhibiting the growth of cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Pharmacological Studies
- Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was studied for its pharmacological properties, including its conversion to various derivatives and their preliminary pharmacological evaluation (Chapman, Clarke, Gore, & Sharma, 1971).
Schiff Bases as Antimicrobial and Antiinflammatory Agents
- Schiff bases derived from Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have shown promising antimicrobial and antiinflammatory activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs, such as Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various enzymes and receptors in the biological systems .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-(2-bromobutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-3-11(17)14(19)18-15-13(16(20)21-4-2)10-8-6-5-7-9-12(10)22-15/h11H,3-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRMFLUVFFWNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109650 | |
Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365963-56-9 | |
Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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